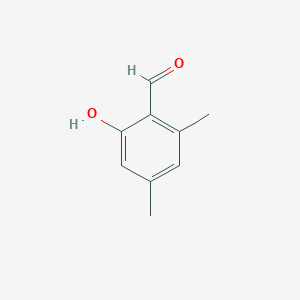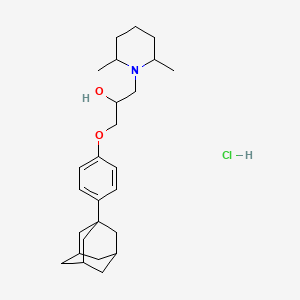
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C26H40ClNO2 and its molecular weight is 434.06. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adamantane Derivatives and Cancer Research
One significant area of research involves adamantyl-substituted retinoid-derived molecules and their interaction with the orphan nuclear receptor small heterodimer partner (SHP). These compounds, including 3-Cl-AHPC and its analogues, have shown potential in inducing cell-cycle arrest and apoptosis in leukemia and cancer cells. Studies suggest that the structural elements of these compounds, particularly the 1-adamantyl and phenolic hydroxyl groups, play critical roles in their apoptotic activity. This research points towards the potential of adamantane derivatives in cancer therapy, emphasizing the importance of specific pharmacophoric elements in influencing SHP activity and, consequently, gene expression regulation in cancer cells (Dawson et al., 2008).
Structural and Conformational Studies
The structural and conformational properties of adamantane derivatives have also been extensively studied. For instance, 6-hydroxy and acyloxy derivatives of the 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decane system have been synthesized and analyzed, revealing insights into the adamantane cage system's chair conformation and stereoelectronic effects. Such studies are crucial for understanding the chemical behavior and potential applications of adamantane derivatives in various fields, including materials science and pharmaceuticals (Fernández et al., 1990).
Antimicrobial and Antiradical Activity
Adamantane derivatives have also shown promise in antimicrobial and antiradical applications. Research into compounds like (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones has indicated their potential in combating human pathogens and showcasing antioxidant activity. Although these biological activities were found to be lower compared to certain beta blockers, the research underscores the versatility of adamantane derivatives in developing new therapeutic agents with antimicrobial and antioxidant properties (Čižmáriková et al., 2020).
Molecular Crystals and Hydrogen Bonding
The design and synthesis of adamantane-based bisphenol molecules have been explored to study the influence of molecular shapes and steric hindrances on molecular association and packing in crystalline lattices. These studies have led to the development of molecular crystals with channels, demonstrating the potential of adamantane derivatives in creating materials with specific structural and functional properties. The research highlights the role of intermolecular hydrogen bonds in dictating the assembly and properties of these crystalline structures (Tominaga et al., 2011).
特性
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO2.ClH/c1-18-4-3-5-19(2)27(18)16-24(28)17-29-25-8-6-23(7-9-25)26-13-20-10-21(14-26)12-22(11-20)15-26;/h6-9,18-22,24,28H,3-5,10-17H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHOTRFZTVMQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)

![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)
![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)
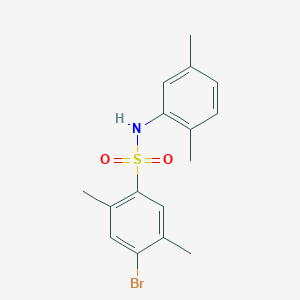
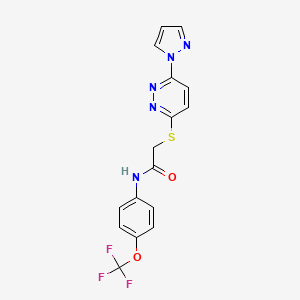
![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)

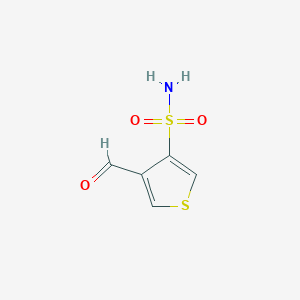
![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)
![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)


